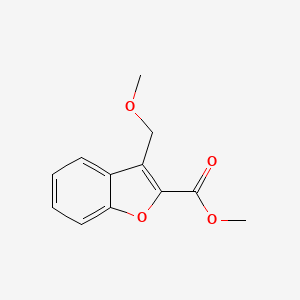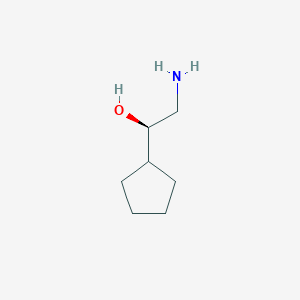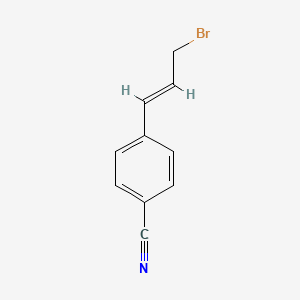
(E)-4-(3-Bromoprop-1-en-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(3-Bromoprop-1-en-1-yl)benzonitrile is an organic compound characterized by the presence of a bromine atom attached to a prop-1-en-1-yl group, which is further connected to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-Bromoprop-1-en-1-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with an appropriate alkene under specific conditions. One common method is the Heck reaction, which involves the palladium-catalyzed coupling of 4-bromobenzonitrile with propene in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(3-Bromoprop-1-en-1-yl)benzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The prop-1-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) at moderate temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Major Products
Substitution Reactions: Yield substituted benzonitriles with various functional groups.
Oxidation Reactions: Produce aldehydes or carboxylic acids.
Reduction Reactions: Form primary amines.
Aplicaciones Científicas De Investigación
(E)-4-(3-Bromoprop-1-en-1-yl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of (E)-4-(3-Bromoprop-1-en-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and nitrile group can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzonitrile: Lacks the prop-1-en-1-yl group, making it less versatile in certain synthetic applications.
(E)-4-(3-Chloroprop-1-en-1-yl)benzonitrile: :
Propiedades
Fórmula molecular |
C10H8BrN |
|---|---|
Peso molecular |
222.08 g/mol |
Nombre IUPAC |
4-[(E)-3-bromoprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C10H8BrN/c11-7-1-2-9-3-5-10(8-12)6-4-9/h1-6H,7H2/b2-1+ |
Clave InChI |
CSDPTLGTZDYFHA-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/CBr)C#N |
SMILES canónico |
C1=CC(=CC=C1C=CCBr)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


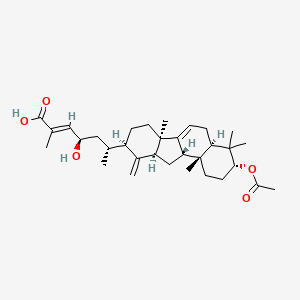
![1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241748.png)

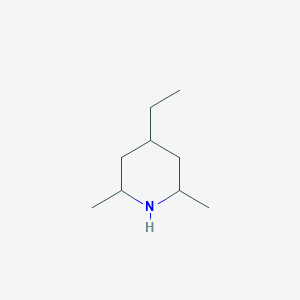

![Bicyclo[3.2.0]heptane-6-carbaldehyde](/img/structure/B15241783.png)
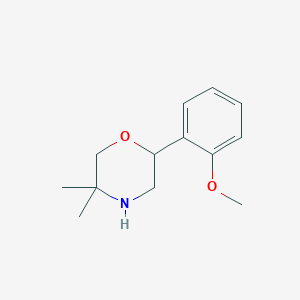
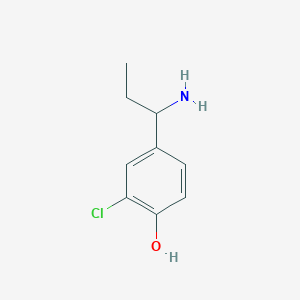
![2-amino-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15241810.png)

![5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15241821.png)

